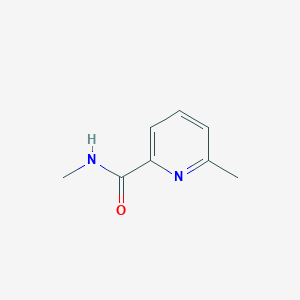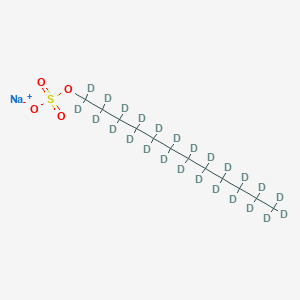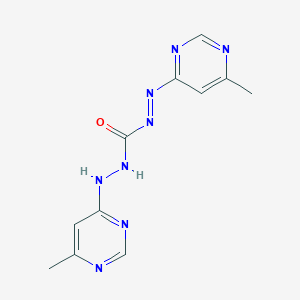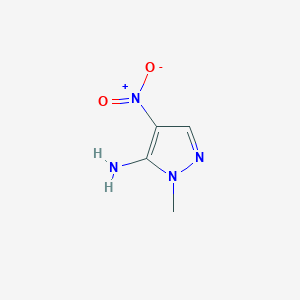
2-Methyl-4-nitro-7-aminobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitro-7-aminobenzothiazole (MNABT) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 185-187°C. MNABT is a derivative of benzothiazole and contains a nitro and an amino group on its aromatic ring.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-nitro-7-aminobenzothiazole is not fully understood, but it is believed to involve the interaction of the nitro and amino groups with biological targets. 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 2-Methyl-4-nitro-7-aminobenzothiazole has also been shown to exhibit antioxidant activity and to scavenge free radicals. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-nitro-7-aminobenzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Methyl-4-nitro-7-aminobenzothiazole is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 2-Methyl-4-nitro-7-aminobenzothiazole has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole can be difficult to work with in aqueous solutions, which can limit its use in biological systems.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4-nitro-7-aminobenzothiazole. One area of research is the development of 2-Methyl-4-nitro-7-aminobenzothiazole-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of 2-Methyl-4-nitro-7-aminobenzothiazole as a photosensitizer for photodynamic therapy. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole could be further studied for its potential applications in drug discovery and as a therapeutic agent for various diseases.
Synthesemethoden
2-Methyl-4-nitro-7-aminobenzothiazole can be synthesized by the condensation of 2-methyl-4-nitroaniline and 2-mercaptobenzothiazole in the presence of a catalyst such as copper chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitro-7-aminobenzothiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Methyl-4-nitro-7-aminobenzothiazole has also been investigated as a potential fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
107603-46-3 |
|---|---|
Produktname |
2-Methyl-4-nitro-7-aminobenzothiazole |
Molekularformel |
C8H7N3O2S |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3 |
InChI-Schlüssel |
NEMHWNLRKAYPMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Synonyme |
7-Benzothiazolamine,2-methyl-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)










